

The Toxicology of Rebaudioside I: A Technical Guide

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An In-depth Examination of Safety and Metabolism Based on a Read-Across Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebaudioside I is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While it contributes to the sweet taste of stevia extracts, specific toxicological studies on Rebaudioside I are not available in the public domain. However, a robust body of evidence exists for the safety of steviol glycosides as a class. Regulatory bodies worldwide, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA), have adopted a "read-across" approach for the safety assessment of minor steviol glycosides. This approach is scientifically justified by the common metabolic fate of all steviol glycosides: they are not absorbed intact in the upper gastrointestinal tract but are hydrolyzed by gut microflora in the colon to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver to steviol glucuronide, and excreted, with no evidence of accumulation in the body.[1][2][3]

This technical guide summarizes the key toxicological data for steviol glycosides, with a focus on Rebaudioside A as the most studied and structurally similar major glycoside to **Rebaudioside I**. The data consistently demonstrate a lack of toxicity, including genotoxicity, carcinogenicity, and reproductive or developmental effects.[4][5][6][7][8] An Acceptable Daily Intake (ADI) of 4 mg/kg body weight/day, expressed as steviol equivalents, has been established by JECFA and EFSA, providing a benchmark for safe consumption.[8][9]



Introduction to Rebaudioside I and the Read-Across Approach

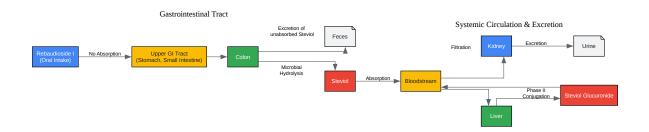
Rebaudioside I is a diterpene glycoside, with a steviol backbone to which five glucose units are attached. Its structure is closely related to other steviol glycosides like Stevioside and Rebaudioside A. The safety assessment of the more than 60 identified steviol glycosides relies on the understanding that they are all precursors to steviol.[2] This shared metabolic pathway is the foundation of the read-across toxicological evaluation, allowing the extensive safety database of major steviol glycosides to be applied to minor ones like **Rebaudioside I**.[2][10]

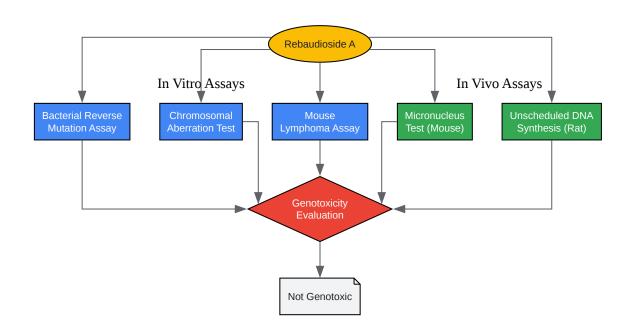
Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic pathway of steviol glycosides is well-established in both animals and humans.

- Hydrolysis: Steviol glycosides, including Rebaudioside A, are not hydrolyzed by mammalian digestive enzymes in the upper gastrointestinal tract.[6] Upon reaching the colon, they are completely hydrolyzed by the gut microbiota to steviol.[1][3]
- Absorption and Metabolism: The resulting steviol is absorbed into the bloodstream.[6] It then
 undergoes phase II metabolism in the liver, where it is conjugated to form steviol
 glucuronide.[6]
- Excretion: Steviol glucuronide is the primary metabolite found in plasma and is rapidly excreted in the urine.[4][6] Studies in humans have shown that after oral administration of Rebaudioside A, the majority of the dose is accounted for as steviol glucuronide in the urine and steviol in the feces.[4] There is no evidence of accumulation of steviol or its metabolites in the body.[2][7]







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